4-(3-Acetylphenyl)-2-methylphenol, 95%
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Overview
Description
4-(3-Acetylphenyl)-2-methylphenol, 95% (4-AP-2MP) is a phenolic compound with a wide range of applications in science, medicine, and industry. It is also known as 4-acetyl-2-methylphenol, 4-acetyl-2-methylphenol, 4-acetyl-2-methylphenol, and 4-methylphenol-3-acetate. It is a white, crystalline solid with a melting point of 115-117°C and a boiling point of 258-259°C. It is practically insoluble in water but soluble in most organic solvents. 4-AP-2MP is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as an antioxidant and preservative in food and cosmetics.
Scientific Research Applications
4-AP-2MP has a wide range of applications in scientific research, including the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as an antioxidant and preservative in food and cosmetics. In addition, 4-AP-2MP is used in the synthesis of polymers, in the preparation of nanomaterials, and in the production of biodiesel. It is also used in the preparation of polymeric materials for use in drug delivery systems.
Mechanism of Action
The mechanism of action of 4-AP-2MP is not fully understood. However, it is known to be an antioxidant, which means it can scavenge free radicals and inhibit the oxidation of other molecules. In addition, 4-AP-2MP has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation and other biological processes.
Biochemical and Physiological Effects
4-AP-2MP has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation and other biological processes. In addition, 4-AP-2MP has been shown to have anti-inflammatory, anti-oxidant, anti-microbial, and anti-cancer activities.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-AP-2MP in lab experiments is its low toxicity. It is non-toxic and non-irritating, making it safe to use in laboratory settings. In addition, 4-AP-2MP is relatively inexpensive and has a wide range of applications. However, it is not very soluble in water, which can make it difficult to use in some experiments.
Future Directions
The potential future applications of 4-AP-2MP are vast. It could be used in the synthesis of new pharmaceuticals, agrochemicals, and dyes. It could also be used in the development of new polymers and nanomaterials for use in drug delivery systems. In addition, it could be used to develop new methods of treating inflammation, cancer, and other diseases. Finally, it could be used to develop new methods of preserving food and cosmetics.
Synthesis Methods
4-AP-2MP can be synthesized by a variety of methods, including the Williamson ether synthesis, the acylation of 2-methylphenol, and the reductive acetylation of 2-methylphenol. The most common method is the acylation of 2-methylphenol with acetic anhydride in the presence of a catalyst, such as pyridine or triethylamine. This method yields 4-AP-2MP in yields of up to 95%.
properties
IUPAC Name |
1-[3-(4-hydroxy-3-methylphenyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-8-14(6-7-15(10)17)13-5-3-4-12(9-13)11(2)16/h3-9,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMBXEAQEUFEEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683797 |
Source
|
Record name | 1-(4'-Hydroxy-3'-methyl[1,1'-biphenyl]-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60683797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261976-21-9 |
Source
|
Record name | 1-(4'-Hydroxy-3'-methyl[1,1'-biphenyl]-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60683797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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